molecular formula C13H13NO2 B1593674 4-(3-Methoxyphenoxy)aniline CAS No. 56705-86-3

4-(3-Methoxyphenoxy)aniline

Cat. No.: B1593674
CAS No.: 56705-86-3
M. Wt: 215.25 g/mol
InChI Key: MNHIVXZAHWHPHI-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Phenoxy Derivative Research

Aniline and its derivatives are foundational compounds in organic chemistry, recognized for their versatility in synthesis and their presence in numerous pharmaceuticals and functional materials. cresset-group.com The aniline moiety, an amino group attached to a benzene (B151609) ring, serves as a crucial building block for dyes, polymers, and a wide array of biologically active molecules. cresset-group.com However, the potential for metabolic instability or toxicity in some aniline-containing compounds often drives research into creating bioisosteric replacements to improve pharmacological properties. cresset-group.com

Similarly, phenoxy derivatives, characterized by a phenyl ring linked to an oxygen atom, are significant pharmacophores with diverse biological activities. nih.gov The diaryl ether linkage is a common structural motif in natural products and synthetic compounds, contributing to molecular stability and influencing binding affinity to biological targets. Research on phenoxy derivatives has yielded compounds with anti-inflammatory, anti-nociceptive, anti-mycobacterial, and anti-cancer properties. nih.gov

Significance in Contemporary Chemical and Biological Sciences

The primary significance of 4-(3-Methoxyphenoxy)aniline in contemporary research lies in its role as a versatile chemical intermediate and building block. calpaclab.com It is not typically studied for its own end-point biological activity but is rather utilized in the synthesis of more complex molecules with specific functions. Its chemical structure provides reactive sites—the amino group on the aniline ring and the aromatic rings themselves—that allow for further functionalization.

In the field of materials science, derivatives of this compound are precursors for high-performance polymers. For instance, anilines with phenoxy groups can be converted into diazonium salts, which are then hydrolyzed to produce m-aryloxy phenols. encyclopedia.pub These phenols are key components in the manufacture of functional plastics, such as polyimide resins. encyclopedia.pub

In medicinal chemistry, the scaffold of this compound is a valuable starting point for the development of novel therapeutic agents. Researchers have used this and structurally similar compounds to synthesize libraries of derivatives for screening against various biological targets. nih.gov For example, 4-(3-methoxyphenoxy)benzaldehyde, a closely related aldehyde derivative, was used in a Grignard reaction to produce an intermediate alcohol for further synthesis. encyclopedia.pub The phenoxy aniline core is present in molecules designed as inhibitors of neuronal calcium ion channels, highlighting its utility in neuroscience drug discovery. nih.gov

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H13NO2 nih.govaobchem.com
Molecular Weight215.25 g/mol calpaclab.comnih.gov
IUPAC NameThis compound nih.gov
CAS Number56705-86-3 nih.govaobchem.com
Physical FormSolid sigmaaldrich.com
Boiling Point358.2 ± 22.0 °C at 760 mmHg sigmaaldrich.com
Topological Polar Surface Area44.5 Ų nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov

Overview of Research Trajectories

Current and future research involving this compound and its analogs is proceeding along several key trajectories. A major focus is its continued use as a scaffold in drug discovery to generate novel molecules with finely tuned pharmacological profiles. cresset-group.com By performing reactions such as N-alkylation or acylation on the aniline's amino group, or by introducing additional substituents to the aromatic rings, chemists can create diverse libraries of compounds. google.com These libraries are then screened for activity against a range of biological targets, including enzymes and receptors. nih.gov For example, research into fentanyl analogs has utilized a (3-methoxyphenoxy)methyl group in the synthesis of new compounds to test their affinity for opioid and sigma-1 receptors. scielo.br

Another significant research direction involves the synthesis of heterocyclic systems. Phenoxy anilines can be used as starting materials to construct more complex ring systems, such as pyrido[1,2-a]pyrimidines, which are of interest for their potential chemical and biological activities. jocpr.com

Furthermore, the exploration of phenoxy aniline derivatives as COX-II inhibitors for anti-inflammatory applications represents a promising area of investigation. acs.org The structural motif is being incorporated into various molecular frameworks, including pyrazoles and oxadiazoles, to develop selective and potent anti-inflammatory agents. acs.org The overarching goal of these research trajectories is to leverage the unique structural and chemical properties of the this compound core to develop new functional materials and next-generation therapeutic agents. nih.govencyclopedia.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIVXZAHWHPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355578
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-86-3
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-(3-Methoxyphenoxy)aniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl ethers like this compound. ontosight.airesearchgate.net This pathway involves the reaction of an activated aryl halide with a nucleophile, in this case, a phenoxide. The efficiency of this reaction is highly dependent on the nature of the reactants, the base, and the solvent system employed.

A common approach involves the reaction of a halogenated nitrobenzene, such as 2-bromo-4-fluoro-1-nitrobenzene (B1272181), with 3-methoxyphenol (B1666288). rsc.org The fluorine atom, being a good leaving group, is displaced by the phenoxide ion derived from 3-methoxyphenol. This reaction is typically carried out in the presence of a base which deprotonates the phenol, enhancing its nucleophilicity. The resulting nitroaromatic intermediate, 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, can then be converted to the target aniline (B41778). rsc.org

Another variation of this method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. researchgate.netwikipedia.org This method can be used to directly form the diaryl ether linkage. For instance, the coupling of 2-iodoaniline (B362364) with 4-methoxyphenol (B1676288) can be achieved using a copper(I) iodide catalyst in the presence of a suitable ligand and base.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Diaryl Ether Synthesis

Aryl Halide Phenol Catalyst/Base Solvent Temperature (°C) Product Yield (%) Reference
2-bromo-4-fluoro-1-nitrobenzene 3-methoxyphenol Cesium carbonate Acetonitrile (B52724) Room Temp 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene 84 rsc.org
4-chloronitrobenzene Phenol KOH Not specified >210 p-nitrophenyl phenyl ether Not specified wikipedia.org
2-iodoaniline 4-methoxyphenol CuI/DMEDA, Cs₂CO₃ DMSO 110 2-(4-Methoxyphenoxy)aniline 68
4-chloro-6-(methylthio)pyrimidine 3-methoxyphenol K₂CO₃ DMF 60 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine Quantitative nih.gov

The choice of base and solvent is critical for the success of nucleophilic aromatic substitution reactions. researchgate.net Strong bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the phenol, thereby increasing its nucleophilicity. rsc.orgnih.govbeilstein-journals.org The selection of the base can significantly influence the reaction rate and yield.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently employed. rsc.org These solvents are effective at solvating the cation of the base, leaving the anionic nucleophile more reactive. The choice of solvent can also impact the reaction temperature required, with higher boiling point solvents like DMSO and DMF often used for less reactive substrates.

Reaction with Halogenated Aniline Derivatives and 3-Methoxyphenol

Reduction of Nitro Aromatic Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key step in one of the major routes to this compound. acs.org This method typically follows the initial nucleophilic aromatic substitution to form a nitro-substituted diaryl ether intermediate.

A widely used and cost-effective method for the reduction of nitroarenes is the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. researchgate.nettandfonline.comscispace.com For the synthesis of 2-bromo-4-(3-methoxyphenoxy)aniline, the corresponding nitro precursor is treated with iron powder and ammonium chloride in a mixture of solvents such as tetrahydrofuran, methanol (B129727), and water. rsc.org The reaction is typically heated to facilitate the reduction. rsc.org This method is valued for its chemoselectivity, often leaving other functional groups intact. researchgate.net

Table 2: Iron Powder Reduction of a Nitroaromatic Intermediate

Starting Material Reducing Agent/Additive Solvent System Temperature (°C) Time (h) Product Reference
2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene Iron powder, Ammonium chloride Tetrahydrofuran/Methanol/Water (2:1:1) 70 3 2-bromo-4-(3-methoxyphenoxy)aniline rsc.org

While iron powder is a common choice, other reducing agents can also be employed for the conversion of nitroarenes to anilines. These include other metals in acidic media, such as tin and zinc. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is another effective method. longdom.org Additionally, reagents like sodium borohydride (B1222165) in the presence of a catalyst or stannous chloride have been utilized for this transformation. scispace.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Iron Powder Reduction of Nitrobenzene Intermediates

Formation of Hydrochloride Salts for Research Applications

In many research contexts, the free base form of an aniline, such as this compound, is converted into its hydrochloride salt. This transformation is not a step in the primary synthesis of the compound itself but is a critical post-synthesis processing step to enhance its utility. The primary reason for forming the hydrochloride salt is to improve the compound's stability, crystallinity, and handling properties.

The process typically involves treating the purified aniline free base with hydrochloric acid (HCl) in a suitable solvent, such as methanol or an ethereal solution. This acid-base reaction protonates the amine group (-NH2) to form an ammonium salt (-NH3+Cl-). This ionic character generally increases the compound's melting point and enhances its solubility in aqueous media, which can be advantageous for certain biological assays. The resulting salt is often a crystalline solid that is easier to weigh, store, and handle compared to the parent amine, which may be an oil or a less stable solid.

Advanced Synthetic Approaches and Conditions

To meet the demands of modern chemical research and industrial production, advanced synthetic methods are employed to increase efficiency, reduce reaction times, and improve yields. These approaches often align with the principles of green chemistry by minimizing solvent use and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including those used to produce phenoxy aniline structures. For reactions like nucleophilic aromatic substitution, which are fundamental to forming the ether linkage in this compound, microwave irradiation can dramatically reduce reaction times from several hours to as little as 10-30 minutes. This rapid heating is achieved by using a solvent that absorbs microwave energy efficiently, with temperatures often reaching 120–160 °C.

The benefits extend beyond speed; microwave-assisted procedures can also lead to higher reaction yields compared to conventional heating methods. bibliotekanauki.pl The choice of substituents on the aniline ring can influence the reaction yield under microwave conditions, a factor that allows for fine-tuning the synthesis of various derivatives. bibliotekanauki.pl

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours rsc.org Minutes (10-30 min)
Temperature Often requires high temperatures wikipedia.org Controlled high temperatures (120-160°C)
Efficiency Standard yields Often improved yields bibliotekanauki.pl

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

Solvent-free, or solid-state, reactions represent another advanced synthetic strategy that aligns with green chemistry principles. This approach involves the direct heating of reagents in the absence of a solvent. Such conditions have been reported for aromatic substitution reactions similar to those used in the synthesis of this compound. bibliotekanauki.pl While this method is environmentally advantageous due to the elimination of solvent waste, it may result in lower yields compared to solvent-based methods. However, when combined with microwave irradiation, solvent-free reactions can be highly effective, offering both speed and reduced environmental impact. bibliotekanauki.pl

Solid-phase synthesis is a technique where molecules are tethered to an insoluble solid support (resin) while chemical modifications are performed. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired molecule attached to the resin. While this compound itself is not the solid support, it can be utilized as a key reagent in this technique.

Specialized resins, such as those containing a (4-formyl-3-methoxyphenoxy) group, are designed for this purpose. researchgate.netchimia.chsoton.ac.uk An amine like this compound can be attached to such a resin. For example, it can be immobilized via reductive amination, where the aniline's amino group reacts with the resin's aldehyde group. researchgate.netnih.gov Once anchored, further reactions can be carried out on other parts of the molecule. Finally, the modified product is cleaved from the resin to yield the purified compound. This traceless synthesis approach leaves no auxiliary functional groups in the final product. researchgate.net

The synthesis of this compound and its subsequent use in creating more complex derivatives heavily rely on powerful cross-coupling reactions. These reactions are fundamental for forming the carbon-oxygen (C-O) ether bond and for attaching new moieties to the aniline's nitrogen atom (C-N bonds).

Ullmann Condensation: This is a classical copper-catalyzed method for creating aryl ethers (C-O coupling) and aryl amines (C-N coupling). wikipedia.orgscribd.com The synthesis of this compound can be achieved by coupling an appropriate aryl halide with 3-methoxyphenol in the presence of a copper catalyst. While traditional Ullmann reactions required harsh conditions with high temperatures (often over 200°C), modern protocols use soluble copper catalysts with ligands that allow the reaction to proceed under milder conditions. wikipedia.orgsmolecule.com

Buchwald-Hartwig Amination: Representing a major advancement in C-N bond formation, this palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides under relatively mild conditions. smolecule.comuit.no The aniline group of this compound can serve as the nucleophile in Buchwald-Hartwig reactions to synthesize a wide array of N-aryl derivatives. The reaction is highly valued in the pharmaceutical industry for its reliability and broad applicability. uit.no

The utility of this compound as a building block is demonstrated by its use in the synthesis of various heterocyclic derivatives, such as quinazolinones and thiadiazols. smolecule.com

Solid-Phase Synthesis Applications

Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, often involving the formation and subsequent transformation of a key nitro-intermediate. A common route involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

A well-documented pathway begins with a nucleophilic aromatic substitution between a starting material like 2-bromo-4-fluoro-1-nitrobenzene and 3-methoxyphenol. rsc.org In this step, the phenoxide ion acts as a nucleophile, displacing the fluoride (B91410) from the activated nitroaromatic ring to form 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene. This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. smolecule.com The resulting nitro-ether intermediate can be isolated and characterized. For instance, its identity has been confirmed using techniques like Gas Chromatography-Mass Spectrometry (GCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Table 2: Synthetic Steps and Intermediate Characterization

Step Reaction Reagents and Conditions Intermediate/Product Characterization Source
1 Nucleophilic Aromatic Substitution 2-bromo-4-fluoro-1-nitrobenzene, 3-methoxyphenol, Cs2CO3, acetonitrile, room temp, 12h 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene GCMS, 1H NMR rsc.org

| 2 | Nitro Group Reduction | Iron powder, NH4Cl, THF/Methanol/Water, 70°C, 3h | 2-bromo-4-(3-methoxyphenoxy)aniline | - | rsc.org |

The crucial second step is the reduction of the nitro group (-NO2) to an amine group (-NH2). This is frequently accomplished using iron powder in the presence of an acid promoter like ammonium chloride in a mixed solvent system. rsc.org This classic reduction method is effective and yields the desired aniline, which can then be purified. Other reduction methods are also available.

The mechanisms of the coupling reactions are also well-studied. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. smolecule.comuit.no The Ullmann condensation is understood to involve the formation of copper(I) intermediates which then react with the aryl halide. scribd.com

Mechanistic Pathways of Aryloxy Aniline Formation

The formation of the diaryl ether bond in aryloxy anilines is typically achieved through nucleophilic aromatic substitution reactions. The most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which, while used for C-N bond formation, has principles applicable to C-O bond formation as well.

The Ullmann condensation is a classic method for forming diaryl ethers. In the context of synthesizing a precursor to this compound, this would involve the reaction of an activated aryl halide with a phenoxide. For instance, 4-chloronitrobenzene could react with 3-methoxyphenoxide. The mechanism proceeds through a copper-catalyzed pathway. Initially, an active Cu(I) species is generated from a copper salt precursor. This Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III) intermediate. Subsequently, the phenoxide (Ar'-O⁻) coordinates with the copper center, followed by reductive elimination to yield the diaryl ether (Ar-O-Ar') and regenerate the Cu(I) catalyst. The nitro group can then be reduced to the aniline.

A more modern alternative is the palladium-catalyzed Buchwald-Hartwig coupling reaction. While renowned for C-N bond formation, related systems are used for C-O coupling. The catalytic cycle for diaryl ether formation typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the alkoxide or phenoxide to the palladium center and subsequent reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The choice of ligands, such as bulky, electron-rich phosphines, is critical for the efficiency of this cycle.

Reaction Catalyst Typical Reactants Key Mechanistic Steps
Ullmann CondensationCopper (Cu)Aryl Halide, PhenolOxidative Addition, Coordination, Reductive Elimination
Buchwald-Hartwig CouplingPalladium (Pd)Aryl Halide/Triflate, PhenolOxidative Addition, Ligand Exchange, Reductive Elimination

Hydrolysis of Diazonium Salts in Aryloxy Phenol Synthesis

The synthesis of one of the key precursors for this compound, namely 3-methoxyphenol, can be accomplished through the hydrolysis of a corresponding diazonium salt. This method involves the diazotization of an aromatic amine, followed by decomposition of the diazonium salt in water.

The process begins with the treatment of an arylamine, such as 3-methoxyaniline, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction forms an aryldiazonium salt (Ar-N₂⁺).

The subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt. The diazonium group (–N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), a very stable molecule. The mechanism of its replacement by a hydroxyl group is believed to proceed via an SN1-type pathway. The loss of N₂ gas from the aryldiazonium ion generates a highly reactive aryl cation. This cation is then rapidly attacked by a water molecule, acting as a nucleophile. A final deprotonation step yields the target phenol. The presence of a copper(I) catalyst, as in the Sandmeyer reaction, is not required for hydrolysis, though heating is essential.

Electrophilic Aromatic Substitution Potentials

The structure of this compound contains two aromatic rings with different substitution patterns, leading to distinct potentials for electrophilic aromatic substitution.

Ring A (Aniline Ring): This ring is substituted with a powerful activating group, the amino group (–NH₂), and an ether oxygen (–O–), which is also activating. The amino group is a strong ortho, para-director. The lone pair on the nitrogen atom significantly increases the electron density of the ring, particularly at the positions ortho and para to it. Since the para position is already occupied by the phenoxy group, electrophilic attack will be strongly directed to the positions ortho to the amino group (positions 2 and 6).

Ring B (Phenoxy Ring): This ring is substituted with a methoxy (B1213986) group (–OCH₃) and the ether linkage to the other ring. Both are ortho, para-directing and activating groups. The methoxy group directs incoming electrophiles to its ortho (position 2') and para (position 4') positions. The ether linkage also directs to its ortho and para positions. Therefore, the positions on this ring are activated towards electrophiles, with positions 2', 4', and 6' being the most likely sites of attack. The steric hindrance from the bulky diaryl ether linkage might influence the regioselectivity, potentially favoring the less hindered positions.

Ring Activating Group(s) Directing Influence Most Probable Substitution Sites
Aniline Ring–NH₂, –OArOrtho, ParaPositions 2 and 6
Phenoxy Ring–OCH₃, –OAr'Ortho, ParaPositions 2', 4', and 6'

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes several oxidation and reduction pathways centered on its functional groups.

Oxidation: The primary site for oxidation is the aniline moiety. Anilines are notoriously susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of colored polymeric materials through radical coupling mechanisms. Stronger oxidants can convert the amino group into a nitroso (–NO) or nitro (–NO₂) group. The presence of the electron-donating phenoxy group can further enhance the susceptibility of the aniline ring to oxidative processes. The ether linkage and the methoxy group are generally stable to mild oxidation but can be cleaved under harsh oxidative conditions.

Reduction: The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium at high pressures and temperatures can reduce the aromatic rings to their corresponding cyclohexyl derivatives. This process, known as saturation, would convert this compound to 4-(3-methoxycyclohexyloxy)cyclohexylamine.

The diaryl ether bond itself can be cleaved under certain reductive conditions, a reaction known as etherolysis. This typically requires strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) or hydrogenolysis with a palladium catalyst. Cleavage would result in the formation of aniline and 3-methoxyphenol or related reduced products.

Biological Activity and Pharmacological Potential

Antimicrobial Research Applications

Derivatives of 4-(3-methoxyphenoxy)aniline have been explored for their ability to combat microbial growth. The broader class of phenoxy aniline (B41778) compounds has demonstrated activity against a spectrum of pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research into structurally similar compounds suggests that the phenoxy aniline framework is a promising backbone for antimicrobial agents. Studies have shown that related derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride have been effective against resistant bacterial strains . The related compound 2-(3-Methoxyphenoxy)aniline hydrochloride has shown inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . Furthermore, research on other aniline derivatives has indicated they are often more toxic toward Gram-positive bacteria than Gram-negative bacteria rsc.org.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of various aniline and diphenyl ether derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC). Although specific MIC values for this compound are not prominently documented, data from closely related compounds illustrate the potential of this structural class. For example, 2-(3-Methoxyphenoxy)aniline hydrochloride has reported MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli . Other research on different derivatives has identified varying levels of potency against different bacterial strains analis.com.my.

Table 1: MIC Values of this compound Derivatives Against Various Bacteria
Compound/DerivativeBacterial StrainMICSource
2-(3-Methoxyphenoxy)aniline hydrochlorideStaphylococcus aureus32 - 128 µg/mL
2-(3-Methoxyphenoxy)aniline hydrochlorideEscherichia coli32 - 128 µg/mL
Halogenated 4-methoxyphenyl-triazene derivative (o-Cl)Escherichia coli82 ppm analis.com.my
Halogenated 4-methoxyphenyl-triazene derivative (H)Staphylococcus aureus87 ppm analis.com.my

Mechanistic Insights into Antimicrobial Action

The mechanisms through which phenoxy aniline derivatives exert their antimicrobial effects are thought to be multifaceted. One proposed mechanism for related compounds involves the disruption of bacterial cell functions, ultimately leading to cell death . The general structure of diphenyl ethers is also suggested to interfere with essential cellular processes required for microbial survival ontosight.ai. For mycobacteria, diphenyl ether structures may act as inhibitors of the enzyme InhA, a crucial component of the fatty acid synthesis pathway, which represents an alternative mechanism to that of some established antibiotics rsc.org.

Anticancer Activity Investigations

The this compound structure is a key component in several synthetic molecules investigated for their anticancer properties. These diphenyl ether derivatives have shown cytotoxic effects against various human cancer cell lines. nih.govhilarispublisher.com

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, A549)

In vitro studies have demonstrated that derivatives containing the this compound scaffold can inhibit the proliferation of various cancer cells. The related compound, 2-(3-Methoxyphenoxy)aniline hydrochloride, has shown cytotoxic effects against both HeLa (cervical cancer) and A549 (lung cancer) cell lines . Similarly, other complex derivatives have been tested against these and other cell lines, such as MCF-7 (breast cancer), showing a range of activities hilarispublisher.combiointerfaceresearch.com. For instance, a dinitro diphenyl ether derivative demonstrated notable inhibition of MCF-7 cell proliferation hilarispublisher.com. Some studies have also indicated that these compounds may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells mdpi.com.

IC50 Value Profiling in In Vitro Assays

The potency of the cytotoxic effects of these derivatives is measured by their half-maximal inhibitory concentration (IC50) values. While data for the parent compound is scarce, a range of IC50 values has been reported for its derivatives against several cancer cell lines. These values vary significantly depending on the specific modifications made to the parent structure. For example, a benzenesulfonanilide derivative incorporating this compound showed potent activity with an IC50 value of 33 nM in a progesterone (B1679170) receptor antagonism assay, indicating its potential to interfere with hormone-driven cancer pathways nih.gov. Other derivatives have shown direct cytotoxicity against cancer cells with IC50 values in the low micromolar range hilarispublisher.commdpi.com.

Table 2: IC50 Values of this compound Derivatives in In Vitro Assays
Compound/DerivativeCell Line/TargetIC50 ValueSource
3-Chloro-4-(4-methoxyphenoxy)anilineHeLa0.12 µM
2-(3-Methoxyphenoxy)aniline hydrochlorideHeLa~75 µg/mL
2-(3-Methoxyphenoxy)aniline hydrochlorideA549~90 µg/mL
Dinitro Diphenyl Ether Derivative (3b)MCF-71.26 ± 0.84 µM hilarispublisher.com
Benzenesulfonanilide Derivative (32)Progesterone Receptor (PR)33 nM nih.gov
2,5-Diketopiperazine Derivative (11)A5491.2 µM mdpi.com
2,5-Diketopiperazine Derivative (11)HeLa0.7 µM mdpi.com

Proposed Mechanisms of Action (e.g., Apoptosis Induction via Mitochondrial Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While direct studies on this compound are limited, research on its derivatives suggests a potential role in activating the intrinsic mitochondrial pathway of apoptosis.

One such derivative, the synthetic phenoxypyrimidine urea (B33335) compound AKF-D52, has been shown to trigger both caspase-dependent and -independent apoptotic cell death researchgate.net. The intrinsic pathway is often initiated by the activation of caspase-9, a process that can be triggered by Bir3 inhibitors, leading to a cascade of events culminating in cell death nih.gov. Furthermore, studies on the related compound 2-(4-Methoxyphenoxy)aniline indicate that it may induce apoptosis by modulating the levels of Bax and Bcl-2 proteins, which are critical regulators of the mitochondrial pathway . The activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases 9 and 3, is a recognized mechanism of action for certain anticancer drugs nih.govaging-us.com.

Enzyme Modulation and Receptor Interaction Studies

The interaction of this compound and its derivatives with various enzymes and cellular receptors is a key area of investigation, revealing their potential to modulate critical biological pathways.

Inhibition/Activation of Specific Enzymes

The core structure of this compound is present in molecules that have been shown to inhibit specific enzymes. For example, the related compound 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline has demonstrated inhibitory activity against c-Met kinase, a receptor tyrosine kinase often implicated in cancer progression .

Furthermore, derivatives of this compound have been identified as inhibitors of other enzymes. Aryl piperazinyl ureas that feature a 3-(4-methoxy-phenoxy) substituent have been shown to be inhibitors of fatty acid amide hydrolase (FAAH) nih.gov.

Modulation of Cellular Signaling Pathways (e.g., Proliferation, Apoptosis, Oxidative Stress)

Derivatives of this compound have been found to modulate key cellular signaling pathways involved in cancer development and progression. The synthetic phenoxypyrimidine urea derivative, AKF-D52, has been shown to influence the Hippo and PI3K signaling pathways researchgate.net. The Hippo pathway plays a crucial role in regulating organ size and suppressing tumors, while the PI3K pathway is central to cell growth, proliferation, and survival.

Additionally, the structurally related compound 4-(4-methoxyphenoxy)naphthalene-1,2-dione has been associated with the suppression of the NF-κB and MAPK signaling pathways, both of which are critical in inflammatory responses and cell survival acs.orgnih.gov. The modulation of these pathways can impact cellular processes such as proliferation and apoptosis.

Progesterone Receptor Antagonism Studies with Derivatives

Derivatives of this compound have been specifically designed and synthesized as progesterone receptor (PR) antagonists. In one study, this compound was used as a starting material to create a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives nih.gov. These compounds were evaluated for their ability to antagonize the progesterone receptor, a key target in the treatment of various conditions, including certain types of cancer and gynecological disorders nih.gov. The benzenesulfonanilide skeleton was identified as a novel scaffold for PR antagonists nih.gov.

Compound TypeStarting MaterialActivity
N-(4-phenoxyphenyl)benzenesulfonamide derivativesThis compoundProgesterone Receptor Antagonism nih.gov

Cyclooxygenase (COX) Inhibitory Activities of Related Compounds

Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.

A study on new thiazole (B1198619) carboxamide derivatives, some of which incorporate a methoxyphenyl group, demonstrated inhibitory activity against both COX-1 and COX-2 enzymes acs.orgresearchgate.net. The in vitro COX inhibition assay revealed that these compounds could be potential candidates for the development of new anti-inflammatory agents acs.orgresearchgate.netnih.gov. The development of selective COX-2 inhibitors is a significant area of research due to the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs nih.gov.

Compound ClassEnzyme TargetActivity
Thiazole carboxamide derivativesCOX-1 and COX-2Inhibitory Activity acs.orgresearchgate.net
Isoxazole derivativesCOX-2Selective Inhibitory Activity nih.gov

Sigma-1 Receptor Affinity in Opioid Derivatives

The sigma-1 receptor (σ1R) has been identified as a significant target in the development of novel analgesics, particularly for its role in modulating opioid signaling. cnr.it Antagonism of the σ1R can potentiate opioid-induced analgesia, suggesting that compounds with dual affinity for opioid receptors and σ1R could be effective painkillers with potentially fewer side effects. cnr.itresearchgate.net

In this context, derivatives of this compound have been synthesized and evaluated for their binding affinity to both mu-opioid receptors (MOR) and sigma-1 receptors. semanticscholar.org A study focused on creating fentanyl analogs incorporated the 3-methoxyphenoxy moiety to explore its impact on receptor affinity. semanticscholar.orgscielo.br Specifically, the compound 1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-one (compound 4d in the study) was synthesized as an intermediate in the creation of more complex fentanyl derivatives. semanticscholar.orgscielo.br

Subsequent derivatives were tested for their binding affinity. The research identified that while some of the synthesized fentanyl-triazole compounds displayed moderate affinity for the MOR, their affinity for the σ1R was also significant. semanticscholar.org For instance, the most active analog in the series, compound 6d , which incorporates the core structure derived from this compound, exhibited a half-maximal inhibitory concentration (IC50) of 1.9 µM for the mu-opioid receptor and 6.9 µM for the sigma-1 receptor. semanticscholar.org

This line of research underscores the relevance of the 3-methoxyphenoxy aniline scaffold in designing bifunctional ligands that target both opioid and sigma-1 receptors. researchgate.net The structural features of such compounds are critical, as the requirements for high affinity at sigma receptors can differ significantly from those for classical opiate receptors. nih.gov Generally, higher lipophilicity in N-substituents tends to increase sigma receptor affinity. nih.gov

Compound NameReceptor TargetIC50 (µM)
Derivative 6d Mu-Opioid Receptor (MOR)1.9
Derivative 6d Sigma-1 Receptor (σ1R)6.9

Anti-inflammatory Properties of Analogous Structures

While direct studies on the anti-inflammatory properties of this compound are limited, research into structurally analogous compounds reveals a potential for this chemical family to exhibit anti-inflammatory effects. The mechanism of action for these related compounds often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

For example, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov In this study, 4-(2-methoxyphenoxy)aniline, a positional isomer of the subject compound, was used as a starting material to synthesize N-(4-(2-methoxyphenoxy)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide. nih.gov The resulting derivatives showed potent inhibitory activity against both COX-1 and COX-2, with the most effective compound exhibiting an IC50 of 0.191 µM against COX-2. nih.gov

Another study investigated a series of 1,3,4-trisubstituted pyrazoles for anti-inflammatory and analgesic activities. acs.org One of the highly potent compounds identified was 4-(1-(3-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)aniline, which, although more complex, shares the core aniline structure. acs.org These compounds were found to be significantly more potent than the standard drug Celecoxib. acs.org

Furthermore, research on 1-(3-(4-methoxyphenoxy)phenyl)guanidine (B1511413) nitrate (B79036), which features a methoxyphenoxy group, has pointed to its potential as an anti-inflammatory agent. smolecule.com Studies on other related structures, such as 4-(4-methoxyphenoxy)naphthalene-1,2-dione, have shown that their anti-inflammatory activity is linked to the suppression of the NF-κB and MAPK signaling pathways. acs.org These findings suggest that the methoxyphenoxy aniline scaffold is a promising framework for developing new anti-inflammatory agents. google.com.pg

Analogous Compound ClassMechanism/TargetFinding
Thiazole Carboxamide DerivativesCOX-1/COX-2 InhibitionPotent inhibition, with one derivative showing a COX-2 IC50 of 0.191 µM. nih.gov
Pyrazole DerivativesAnti-inflammatory ActivitySome derivatives were 25 times more potent than Celecoxib. acs.org
Guanidine DerivativesAnti-inflammatory Activity1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate studied as a potential anti-inflammatory agent. smolecule.com
Naphthalene-1,2-dione DerivativesNF-κB and MAPK SuppressionInhibition of cytokine release linked to suppression of these pathways. acs.org

Antioxidant Research Relevance

The methoxyphenoxy moiety present in this compound is a feature found in many compounds known for their antioxidant properties. Phenolic compounds, in general, are recognized for their ability to scavenge free radicals, a key aspect of antioxidant activity. researchgate.net

Research into analogous structures supports the potential relevance of this compound in antioxidant studies. For instance, 4-(4-methoxyphenoxy)aniline, an isomer, has been used as a precursor in the synthesis of novel dianthrones, which are investigated for their potential antioxidant activities. lookchem.com

In a different study, various pyrido[1,2-a]pyrimidine (B8458354) derivatives were synthesized from substituted phenols, including p-methoxy phenol, and evaluated for their antioxidant capabilities. arabjchem.org The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard method for screening the ability of a compound to act as a free radical scavenger. arabjchem.org

The structural element of a methoxy (B1213986) group on a phenyl ring is common in well-known natural antioxidants like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid). researchgate.net The mechanism of action for such compounds often involves hydrogen atom transfer from a hydroxyl group, but radical addition is also a possible pathway for stabilizing free radicals. researchgate.net The presence of the methoxy group can modulate the electronic properties of the aromatic ring, influencing the compound's ability to donate an electron or hydrogen atom to neutralize a radical species. While direct experimental data on the antioxidant capacity of this compound is not prominent, the activity of its structural relatives provides a strong rationale for its inclusion in antioxidant research.

Investigation of Biological Targets and Pathways

The chemical scaffold of this compound and its analogs has been implicated in the modulation of several important biological targets and signaling pathways, spanning from neuroscience to oncology.

Key Investigated Targets and Pathways:

Opioid and Sigma Receptors: As detailed previously, derivatives of this compound have been specifically designed to target the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). researchgate.netsemanticscholar.org This dual-target approach is a strategy aimed at developing analgesics with improved efficacy and side-effect profiles. researchgate.net

Cyclooxygenase (COX) Enzymes: Structurally related compounds, particularly isomers like 4-(2-methoxyphenoxy)aniline, have been used to synthesize potent inhibitors of COX-1 and COX-2 enzymes. nih.gov These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

Cancer-Related Pathways:

Hippo and PI3K Signaling: In the search for new anticancer agents, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to the development of flavan (B184786) derivatives. researchgate.net One promising compound from this research was found to induce apoptosis and cell cycle arrest by modulating key proteins in the Hippo signaling pathway (increasing LATS1 and p-mob1/mob1) and inhibiting the PI3K/mTOR pathway. researchgate.net

Cell Cycle Regulation: The analog 2-(3-Methoxyphenoxy)-4-methylaniline has been investigated for its anticancer effects, with research suggesting it may inhibit cancer cell proliferation by targeting proteins involved in cell cycle regulation. evitachem.com

Inflammatory Pathways (NF-κB and MAPK): Beyond COX inhibition, analogs such as 4-(4-methoxyphenoxy)naphthalene-1,2-dione have been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways, which are crucial regulators of cytokine production. acs.org

This diverse range of biological targets highlights the versatility of the methoxyphenoxy aniline structure as a pharmacophore for interacting with various biological systems.

Structure Activity Relationship Sar and Derivative Studies

Design and Synthesis of 4-(3-Methoxyphenoxy)aniline Derivatives

The synthesis of derivatives based on the this compound scaffold employs a range of established and innovative organic chemistry reactions. The primary aim is to create new chemical entities with potentially enhanced or novel biological properties.

Modification of the primary amine group on the aniline (B41778) ring is a common strategy to explore SAR. N-substitution can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

One approach involves the N-alkylation of the aniline nitrogen. For instance, derivatives bearing N-methyl or N-benzyl groups have been synthesized from this compound (14) by reacting it with corresponding sulfonyl chlorides, followed by methylation or benzylation of the resulting sulfonamide. nih.gov A similar strategy involves the N-alkylation of related phenoxyanilines with pyridinylmethyl halides or aldehydes, sometimes using copper(II) triflate catalysts to facilitate the reaction.

Another synthetic route involves reacting the aniline with various electrophiles. For example, N-(2-dimethylaminoethyl) substituted benzamides have been prepared by reacting N-(2-dimethylaminoethyl)-(un)substituted anilines with 2-(4-methyl/methoxy-phenoxymethyl)benzoic acid chloride. farmaciajournal.com This method introduces a more complex, functionalized chain to the nitrogen atom. Furthermore, multicomponent condensation reactions provide a one-pot method for creating complex N-substituted derivatives, such as N-substituted 3,4-pyrroledicarboximides, by reacting a pyrrole (B145914) scaffold with secondary amines and formaldehyde. mdpi.com

Table 1: Examples of N-Substituted Aniline Derivatives and Synthetic Approaches

Derivative TypeStarting MaterialSynthetic ApproachKey ReagentsRef
N-Methyl/N-Benzyl SulfonamidesThis compoundSulfonylation followed by alkylationSulfonyl chlorides, Methyl/Benzyl halides nih.gov
N-(Pyridinylmethyl)anilines4-(2-Methoxyphenoxy)anilineN-Alkylation / Reductive AminationPyridinylmethyl halides/aldehydes, Et3N
N-Substituted BenzamidesN-(2-dimethylaminoethyl)-anilinesAcylation2-(phenoxymethyl)benzoyl chloride farmaciajournal.com
N-Substituted DicarboximidesPyrrolo[3,4-c]pyrrole scaffoldOne-pot, three-component condensationSecondary amines, Formaldehyde mdpi.com

Altering the 3-methoxyphenoxy portion of the molecule offers another avenue for SAR studies. Modifications here can impact the molecule's conformation, lipophilicity, and electronic properties.

A key method for modifying this group is through demethylation of the m-methoxy group to yield a hydroxyl group. For example, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from its methoxy (B1213986) precursor by refluxing with 48% hydrogen bromide in acetic acid. encyclopedia.pub This hydroxyl group can then serve as a handle for further derivatization.

The synthesis of various aryloxy phenols can also be achieved through Ullmann condensation reactions, which involve the copper-catalyzed coupling of aryl halides with phenols. encyclopedia.pub More contemporary methods involve the reaction of phenols with activated cyclic ketones, followed by bromination and aromatization to form 3-(aryloxy)phenols. encyclopedia.pub

Researchers have also synthesized derivatives where the aryloxy group itself is varied. For instance, 2-(2-hydroxyphenyl)-6-(phenoxy)-1,3-benzothiazole and its 4-methoxy and 3-methoxy analogs were prepared by reacting the corresponding 4-(aryloxy)anilines with salicylaldehyde (B1680747) in the presence of sulfur and potassium iodide. mdpi.com This demonstrates the feasibility of synthesizing analogs with different substitution patterns on the phenoxy ring. mdpi.com

The introduction of halogens (e.g., Br, Cl, F) or small alkyl/alkoxy groups onto the aromatic rings of the this compound scaffold is a well-established strategy in medicinal chemistry to fine-tune a compound's properties. These substitutions can influence metabolic stability, binding affinity, and membrane permeability.

Halogenated analogs, such as 4-bromo-2-(4-methoxy-phenoxy)-aniline, have been synthesized. The preparation of such compounds can involve the direct bromination of the parent phenoxyaniline (B8288346). The presence of a halogen like bromine can increase hydrophobicity compared to methoxy-substituted analogs.

Alkyl and additional methoxy groups can also be incorporated. The synthesis of 2-alkyl-5-nitrobenzofurans, for example, proceeds through intermediates like methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are prepared from the condensation of substituted 2-hydroxybenzaldehydes with alkyl 2-bromoalkanoates. researchgate.net The synthesis of aryloxy-substituted anilines often involves methods like the Ullmann coupling, which can be adapted to introduce various substituted phenoxy groups. Studies on related structures have also explored the introduction of alkyl groups at various positions to probe their effect on biological activity. escholarship.org

Table 2: Examples of Halogenated and Alkyl/Methoxy Substituted Analogs

CompoundSubstitution TypeSynthetic Precursor/MethodPotential EffectRef
4-Bromo-2-(4-methoxy-phenoxy)-anilineHalogenation (Bromine)Bromination of 2-(4-methoxy-phenoxy)anilineIncreased hydrophobicity
Methyl 2-(2-formyl-4-nitrophenoxy)alkanoatesAlkylationCondensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-bromoestersIntermediate for further cyclization/modification researchgate.net
3',5' Alkyl-substituted analogsAlkylationN/AModulate biological activity escholarship.org
2-Methoxy-6-(2-methoxyphenoxy)anilineMethoxy substitutionUllmann coupling or nucleophilic aromatic substitutionAltered polarity and binding interactions

The this compound scaffold is a valuable starting point for designing inhibitors of specific enzymes, such as kynurenine (B1673888) aminotransferase II (KAT II). mdpi.comscbt.com KAT II is a key enzyme in the kynurenine pathway of tryptophan metabolism, responsible for converting kynurenine into kynurenic acid (KYNA). scbt.comresearchgate.net Elevated levels of KYNA in the brain are associated with cognitive deficits and neuropsychiatric disorders like schizophrenia, making KAT II an important therapeutic target. mdpi.comnih.gov

The design of KAT II inhibitors often involves creating molecules that can bind to the enzyme's active site, disrupting its catalytic function. scbt.com Computational methods like pharmacophore modeling and molecular docking are used to predict which derivatives might act as potent inhibitors. mdpi.comresearchgate.net Based on these models, heterocyclic amino ketones, including thiazole (B1198619) and triazole-based compounds, have been synthesized and identified as potential irreversible inhibitors of KAT II. mdpi.com

While specific syntheses starting directly from this compound are detailed in proprietary documents, the general strategy involves creating analogs that mimic the substrate and interact with key residues in the KAT II active site. google.com For example, the irreversible KAT II inhibitor PF-04859989 has been used in studies to demonstrate that reducing KYNA levels can improve sleep quality, highlighting the therapeutic potential of such derivatives. nih.gov

The primary amine of this compound is readily converted into a Schiff base (or imine) through condensation with a carbonyl compound (an aldehyde or ketone). derpharmachemica.comekb.eg This reaction creates a C=N double bond (azomethine group) and significantly expands the structural diversity of the derivatives. Schiff bases are important intermediates in organic synthesis and often possess their own biological activities. derpharmachemica.com

The synthesis is typically straightforward, involving the refluxing of the aniline derivative with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with a few drops of an acid catalyst like glacial acetic acid. impactfactor.orgresearchgate.net For example, Schiff bases have been prepared by reacting 4,4'-methylendianiline with various substituted benzaldehydes (such as benzaldehyde, p-methoxy benzaldehyde, and p-chloro benzaldehyde) to yield diimine compounds. derpharmachemica.com Similarly, substituted anilines can be reacted with quinazolinone-based aldehydes to form quinazoline (B50416) Schiff bases. ekb.eg The resulting products are often crystalline solids and can be purified by recrystallization. jmchemsci.com

The formation of the Schiff base is confirmed using spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a characteristic stretching band for the C=N group is observed, while in ¹H-NMR, a signal corresponding to the azomethine proton (HC=N) appears. derpharmachemica.comresearchgate.net

Table 3: General Synthesis and Characterization of Schiff Bases

ReactantsReaction ConditionProduct TypeSpectroscopic Evidence (Typical)Ref
Aniline derivative + Aldehyde/KetoneReflux in Ethanol, optional acid catalystSchiff Base (Imine)IR: C=N stretch; ¹H-NMR: HC=N proton signal derpharmachemica.comimpactfactor.org
3-Arylquinazolin-4(3H)-one-2-carbaldehydes + Substituted anilinesRefluxQuinazoline Schiff basesIR: C=O and C=N stretches ekb.eg
4-Methoxy cinnamic acid derivative + Hydrazine, then AldehydeMulti-step synthesisBenzothiazole Schiff bases¹H-NMR: Signals for OCH₃, Ar-H, and N=CH protons jmchemsci.com

Incorporating heterocyclic rings like triazine and thiazole into the this compound structure has yielded compounds with significant biological activities, particularly as enzyme inhibitors.

Triazine Derivatives: 1,3,5-Triazine (B166579) derivatives are commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles in a controlled manner. mdpi.comresearchgate.net By reacting cyanuric chloride with this compound, followed by reactions with other amines or nucleophiles, a diverse library of multi-substituted triazine derivatives can be generated. mdpi.com For example, new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized and characterized. mdpi.com

Thiazole Carboxamide Derivatives: Thiazole carboxamide derivatives have been designed and synthesized as potent cyclooxygenase (COX) inhibitors. nih.govnih.govnajah.edu The synthesis typically involves coupling a thiazole carboxylic acid with an aniline derivative. For instance, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid can be activated with coupling agents like EDCI and DMAP, and then reacted with an aniline, such as a substituted 4-phenoxyaniline (B93406), to form the corresponding thiazole carboxamide. nih.gov One such compound, N-(4-(2-methoxyphenoxy)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide (2i), was synthesized with a 65.2% yield. nih.govacs.org These studies found that the synthesized molecules showed potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.govacs.org

Table 4: Synthesis of Triazine and Thiazole Carboxamide Derivatives

HeterocycleCore ReagentAmine ComponentCoupling/Reaction TypeExample Product ClassRef
TriazineCyanuric ChlorideAniline derivatives, Piperidine, etc.Nucleophilic Aromatic SubstitutionSubstituted s-triazines mdpi.com
ThiazoleThiazole-5-carboxylic acidSubstituted 4-phenoxyanilinesAmide couplingThiazole Carboxamides nih.govnajah.edu

Fentanyl Triazole Derivatives

The 3-methoxyphenoxy moiety, a key component of this compound, has been incorporated into novel derivatives of fentanyl, a potent synthetic opioid. Researchers have synthesized a series of fentanyl analogues where the phenethyl group is replaced by a 1,2,3-triazole ring linker. In one such series, the 3-methoxyphenoxy group was attached to this triazole ring to explore interactions with the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). researchgate.netresearchgate.net

The synthesis involved creating an intermediate, 1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-one, which was then further modified. researchgate.net The resulting compounds were tested for their binding affinity. The most active of these analogues, compound 6d , demonstrated moderate binding to both the MOR and σ1R, indicating that the 3-methoxyphenoxy group is a viable substituent in the design of new opioid receptor ligands. researchgate.net

CompoundStructureMOR Affinity (IC50, µM)σ1R Affinity (IC50, µM)
6dN-phenyl-N-(1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-yl)benzamide1.96.9

Elucidation of Structure-Activity Relationships

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on its aromatic rings. The methoxy group itself, being an electron-donating group, can influence the molecule's interaction with target proteins. uni-heidelberg.de

This is evident in the development of nonsteroidal progesterone (B1679170) receptor (PR) antagonists. tandfonline.com In this research, this compound was used as a starting material to synthesize a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives. Structure-activity relationship (SAR) studies revealed that the N-(4-phenoxyphenyl)benzenesulfonamide structure is a promising scaffold for PR antagonists. The activity of these compounds was modulated by substituents on the benzenesulfonyl portion of the molecule. For instance, among various arylsulfonyl derivatives, a 3-chloro substituent (compound 20a ) yielded the most potent activity, while a 3-trifluoromethyl derivative proved to be a highly potent and selective PR antagonist. tandfonline.com This demonstrates that while the core this compound structure provides the necessary foundation, fine-tuning of biological activity is achieved through strategic placement of other functional groups. tandfonline.com

CompoundSubstituent on Benzenesulfonyl RingPR Antagonistic Activity (IC50, µM)
20a3-Cl0.17
19aUnsubstituted1.1
253-NO20.29
323-CF30.086

Conformational Analysis and Bioactive Conformations

The diaryl ether linkage in this compound is a key structural feature that dictates its three-dimensional shape. This ether bond provides significant rotational flexibility, allowing the two aromatic rings to adopt a non-coplanar arrangement. nih.govresearchgate.net This contrasts with more rigid, fused-ring systems. The specific dihedral angle between the phenoxy and aniline rings is a critical determinant of the molecule's ability to fit into the binding pocket of a biological target. nih.gov

Studies on related diaryl ether compounds confirm that large substituents ortho to the ether oxygen can hinder rotation and restrict the molecule's ability to assume a planar conformation. acs.org This rotational freedom allows derivatives of this compound to adopt a specific low-energy, "bioactive" conformation upon approaching a receptor. This conformational flexibility is crucial for its function, as the optimal arrangement of aromatic rings and functional groups is necessary for effective binding and subsequent biological activity. tandfonline.comacs.org For example, in a study of 4-nitro-2-phenoxyaniline, the dihedral angle between the aromatic rings was found to be approximately 71.4°. nih.govnih.gov This significant twist highlights the non-planar nature of the phenoxyaniline scaffold.

Comparative Analysis with Structurally Related Aromatic Amines

The enhanced biological activity of compounds derived from the this compound scaffold becomes clear when compared to simpler aromatic amines. In the development of progesterone receptor antagonists, derivatives built on the N-(4-phenoxyphenyl)benzenesulfonamide framework showed significantly greater potency than those derived from simple aniline or toluidine. tandfonline.com

For example, the 3-chlorobenzenesulfonyl derivative of 4-phenoxyaniline exhibited an IC₅₀ value of 0.17 μM. In contrast, the analogous derivatives of simple aniline and toluidine had low activity. tandfonline.com This suggests that the diaryl ether moiety is not just a simple spacer but plays a crucial role in positioning the molecule within the receptor's ligand-binding domain, likely through favorable hydrophobic or π-stacking interactions that are unavailable to single-ring aromatic amines. The extended structure of the phenoxyaniline group allows it to span a larger area of the binding pocket, leading to stronger and more specific interactions.

Development of Hybrid Molecules and Pharmacophores

The this compound structure serves as a key pharmacophore, or as a building block for creating more complex "hybrid molecules". A hybrid molecule is a chemical entity that combines two or more distinct pharmacophores (structural units responsible for biological activity) into a single compound, often connected by a linker. This strategy is employed to develop molecules with improved affinity, selectivity, or a dual mode of action.

The development of potent progesterone receptor (PR) antagonists from an N-(4-phenoxyphenyl)benzenesulfonamide scaffold is a clear example of this principle. tandfonline.com Here, the 4-phenoxyaniline core acts as one pharmacophoric element, while the substituted benzenesulfonamide (B165840) portion acts as another. By exploring various substituents, researchers were able to develop a highly potent and selective antagonist (compound 32), demonstrating the successful evolution of a simple starting scaffold into a complex and effective molecule. tandfonline.com This approach underscores the utility of this compound as a foundational element in medicinal chemistry for generating novel therapeutic agents.

Computational Chemistry and in Silico Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

Molecular docking studies are instrumental in predicting how 4-(3-methoxyphenoxy)aniline and its derivatives might interact with key biological targets implicated in various diseases.

Cyclooxygenase (COX) Enzymes: Derivatives of phenoxyanilines have been investigated as potential anti-inflammatory agents through the inhibition of COX enzymes. For instance, molecular docking studies on thiazole (B1198619) carboxamide derivatives have been performed to understand their binding patterns within the active sites of both COX-1 and COX-2 isozymes. acs.orgnih.gov These studies help elucidate the structural basis for the observed inhibitory activity and selectivity. acs.org For example, the docking of novel thiazole carboxamide derivatives into COX-1 and COX-2 active sites revealed potential binding modes and interactions responsible for their biological activity. acs.org While not specific to this compound itself, these studies on related structures suggest that the phenoxy aniline (B41778) scaffold can be accommodated within the COX active site, forming key interactions that lead to inhibition.

EGFR/PI3K/AKT/mTOR Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade are crucial in cell proliferation and survival, and their dysregulation is common in cancer. nih.govnih.gov Molecular docking studies have been used to evaluate the potential of various heterocyclic compounds, including derivatives containing phenoxy groups, to inhibit components of this pathway. researchgate.netmdpi.com For example, docking studies of 1,3,5-triazine (B166579) derivatives have shown good binding affinity with receptors in the EGFR/PI3K/AKT/mTOR signaling pathway. researchgate.net These in silico models predict that the compound can fit into the ATP-binding pocket of these kinases, a critical step for their inhibitory action. The methoxyphenoxy moiety can contribute to binding through hydrophobic and hydrogen bond interactions within the receptor's active site. researchgate.net The activation of this pathway is noted in about 50% of hepatocellular carcinoma cases. nih.gov

The analysis of ligand-protein interactions is a critical output of molecular docking simulations, detailing the specific forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

In studies of related inhibitors targeting COX enzymes, the interactions often involve key residues in the active site. For example, the carboxylate group of the ligand might form hydrogen bonds with arginine and tyrosine residues, while the aromatic rings can engage in hydrophobic interactions with the surrounding nonpolar residues. fip.org

Similarly, for inhibitors of the EGFR/PI3K/AKT/mTOR pathway, docking studies reveal crucial hydrogen bonds with backbone atoms in the hinge region of the kinase domain. jpmsonline.com The phenoxy and aniline rings of a ligand like this compound can form pi-alkyl and pi-cation interactions with amino acid residues in the binding pocket. jpmsonline.com The specific pattern of these interactions dictates the binding affinity and selectivity of the compound for its target protein. researchgate.net

Table 1: Predicted Ligand-Protein Interactions for Phenoxyaniline (B8288346) Scaffolds
Target ProteinInteraction TypeInteracting Ligand MoietyKey Amino Acid Residues (Examples)
COX-2Hydrogen BondAmine/CarboxamideArg120, Tyr355
COX-2HydrophobicPhenoxy RingLeu352, Val523, Ala527
EGFR KinaseHydrogen BondAniline NHMet793 (Hinge Region)
EGFR KinaseHydrophobic/Pi-AlkylMethoxy (B1213986)/Phenyl RingsLeu718, Val726, Ala743, Leu844
PI3KHydrogen BondAmine/HeterocycleVal851, Ser774
PI3KHydrophobicPhenoxy RingTrp780, Met772, Tyr836

Prediction of Binding Patterns with Biological Targets (e.g., COX enzymes, EGFR/PI3K/AKT/mTOR pathways)

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jcsp.org.pk It is widely applied to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles with high accuracy. jcsp.org.pknih.gov For this compound, DFT calculations can yield an optimized 3D structure, which is the foundation for further computational analysis like molecular docking. frontiersin.orgnih.gov

DFT is also employed to predict the reactivity of a molecule. mdpi.com For instance, DFT calculations have been used to study the regiodivergent reactions of anilines and phenolates with benzoquinones, providing insights into reaction mechanisms and thermodynamic favorability. acs.org Such studies can help predict how this compound might behave in various chemical reactions, for example, by calculating the energies of transition states to determine reaction barriers. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is particularly relevant for predicting the reactivity of this compound with environmental oxidants. A higher HOMO energy level would indicate greater susceptibility to oxidation. DFT calculations have been used to determine the HOMO and LUMO energies for related thiazole derivatives to predict their chemical reactivity and stability. nih.gov This approach can be applied to this compound to assess its potential environmental degradation pathways.

Table 2: Representative Frontier Orbital Energies (eV) for a Thiazole Derivative (Compound 2a) as a proxy for substituted anilines.
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Celecoxib (Reference)-0.240-0.0590.181
Compound 2a-0.197-0.0790.118
Compound 2b-0.211-0.0700.141
Compound 2j-0.223-0.0750.148
Data derived from a study on thiazole carboxamide derivatives. nih.gov

Density Functional Theory (DFT) for Structural Optimization and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk The fundamental principle is that the structural similarity of molecules implies similar properties and biological activities. mst.dk

For aniline derivatives, QSAR models have been developed to predict various properties, including lipophilicity (logP), which is a crucial parameter for drug absorption and distribution. nih.gov In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of compounds. nih.gov Then, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov

While a specific QSAR model for the biological activity of this compound is not prominently reported, the methodology is applicable. By synthesizing and testing a series of analogues with variations in the substitution pattern of the phenoxy or aniline rings, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. QSAR models are recognized as useful tools for predicting the COX-II selectivity of designed molecules. acs.org

Prediction of Biological Activities (e.g., Toxicity, Biodegradability)

In silico toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of a chemical with its biological activity. marquette.edu For classes of compounds like substituted anilines and phenols, QSAR models have been developed to predict various toxicity endpoints. researchgate.netdoi.org These models are crucial for prioritizing chemicals for further testing and for regulatory assessments. marquette.edu

Toxicity Prediction: The toxicity of substituted anilines to aquatic organisms is often predicted using models that incorporate descriptors for hydrophobicity and electronic properties. researchgate.netoup.com The most common descriptors are the logarithm of the n-octanol/water partition coefficient (log Kₒw), which represents a molecule's hydrophobicity, and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to a molecule's reactivity and ability to accept electrons. researchgate.netoup.com For many anilines, which act as polar narcotics, these two descriptors can provide a satisfactory description of their toxic effects. oup.comnih.gov The general QSAR models for aniline toxicity suggest that the biological activity is influenced by the interaction of electrons between the organic chemical's molecules and biological macromolecules. researchgate.net

Table 1: Examples of QSAR Model Parameters for Aniline Derivative Toxicity
OrganismToxicity EndpointKey Molecular DescriptorsReference
Carp (Cyprinus carpio)96h-LC₅₀ELUMO, logP researchgate.net
Photobacterium phosphoreum15min-EC₅₀ELUMO, logP researchgate.net
Algae (Scenedesmus obliquus)48h-EC₅₀ELUMO, logP researchgate.net
Algae (Pseudokirchneriella subcapitata)Growth Rate InhibitionELUMO, log Kₒw oup.com
Tetrahymena pyriformis48h-IGC₅₀log Kₒw nih.gov

Biodegradability Prediction: The environmental persistence of a compound is largely determined by its susceptibility to biodegradation. In silico tools can predict whether a molecule is likely to be broken down by microorganisms in the environment. The BIOWIN™ program, part of the EPI Suite™, estimates both aerobic and anaerobic biodegradability. epa.gov It uses multiple models, including a probability program, to predict outcomes such as fast degradation, ultimate degradation half-life, and anaerobic biodegradation potential. epa.gov The predictions are based on the presence of functional groups that are known to be either susceptible or resistant to microbial attack. The structure of this compound, containing ether and amine functionalities on aromatic rings, would be analyzed by these models to forecast its environmental persistence. episuite.dev Studies on the biodegradation of xenobiotics have shown that microorganisms like Bacillus species can degrade a wide range of aromatic compounds, which is the type of process these models aim to predict. nih.gov

Fragment-Based Approaches in QSAR Models

This approach is exemplified by the KOWWIN™ program within the EPI Suite™, which estimates the log Kₒw of a chemical using an atom/fragment contribution method. epa.govepisuite.dev To predict the log Kₒw for this compound, the model would dissect its structure into fundamental fragments (e.g., phenyl rings, ether oxygen, amine group, methoxy group) and assign a specific value to each. These values are summed, along with correction factors for structural features, to yield a final log Kₒw estimate. This estimated log Kₒw is a critical input descriptor for many QSARs that predict toxicity, bioaccumulation, and soil sorption. researchgate.netnih.govepa.gov This method allows for rapid screening of chemicals without the need for experimental measurement. episuite.dev

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery and molecular toxicology, MD simulations provide detailed insights into the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. chemmethod.comnih.gov

While specific MD simulation studies for this compound were not found, the methodology is widely applied to similar aniline derivatives to understand their binding mechanisms. chemmethod.comnih.govacs.org A typical MD simulation runs for a set duration (e.g., 100 nanoseconds) and tracks the interactions between the ligand and the protein's binding site. chemmethod.comchemmethod.com Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand-protein complex is stable and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be involved in ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the ligand and protein throughout the simulation, which is critical for assessing binding affinity and specificity. chemmethod.com

By performing these analyses, researchers can confirm the stability of the ligand in the binding pocket, identify key amino acid interactions, and understand the conformational dynamics of the complex, thereby validating potential mechanisms of action or toxicity. chemmethod.comnih.govchemmethod.com

In Silico Tools for Ecotoxicity and Environmental Fate Prediction (e.g., ECOSAR, EPI Suite)

Regulatory agencies and researchers rely on validated in silico tools to perform screening-level assessments of the potential environmental risks posed by chemicals. episuite.dev The U.S. Environmental Protection Agency's (EPA) EPI Suite™ is a widely used package of models for this purpose. epa.gov

ECOSAR (Ecological Structure Activity Relationships): The ECOSAR™ program, which is included in EPI Suite™, specifically estimates the aquatic toxicity of a chemical. epa.govepisuite.dev It uses QSARs developed for different classes of organic chemicals to predict acute (short-term) and chronic (long-term) toxicity to fish, aquatic invertebrates, and algae. epa.gov For this compound, ECOSAR would first classify the compound based on its structural features (e.g., Aromatic Amines, Ethers). Then, using the estimated log Kₒw and the QSAR equations for that class, it would predict toxicity values such as the LC₅₀ (lethal concentration for 50% of fish), EC₅₀ (effective concentration for 50% of daphnids), and chronic values (ChV). epa.gov

EPI Suite™ (Estimation Program Interface): EPI Suite™ is a comprehensive modeling suite that predicts both physicochemical properties and environmental fate and transport. epa.govepisuite.dev For this compound, various programs within the suite would be used to generate a complete environmental profile.

Table 2: Key EPI Suite™ and ECOSAR™ Predictions for Environmental Assessment
ProgramPredicted ParameterBasis of PredictionReference
KOWWIN™Log Octanol-Water Partition Coefficient (log Kₒw)Atom/Fragment Contribution Method epa.govepisuite.dev
BIOWIN™Aerobic and Anaerobic Biodegradability (Half-life)Fragment-based probability models epa.gov
KOCWIN™Soil Adsorption Coefficient (Kₒc)Molecular Connectivity or log Kₒw epa.gov
BCFBAF™Bioconcentration Factor (BCF)log Kₒw based regression epa.gov
HYDROWIN™Aqueous Hydrolysis RateStructure-Reactivity Relationships (for susceptible groups) epa.gov
LEV3EPI™Multimedia Environmental PartitioningLevel III Fugacity Model episuite.dev
ECOSAR™Acute and Chronic Aquatic ToxicityClass-specific Quantitative Structure-Activity Relationships (QSARs) episuite.devepa.gov

Environmental Fate and Toxicological Research Perspectives

Environmental Degradation Pathways

The persistence and transformation of 4-(3-Methoxyphenoxy)aniline in the environment are governed by a series of complex processes. The presence of both an aniline (B41778) and a diaryl ether moiety suggests that its environmental fate is influenced by biotic and abiotic reactions characteristic of these functional groups.

The biotransformation of aromatic amines in soil and aquatic environments is a critical degradation pathway. While specific enzymatic pathways for this compound have not been elucidated, the general principles of aromatic amine degradation involve microbial action. For instance, the initial steps in the aerobic biotransformation of anilines often involve oxidation of the aromatic ring or the amino group. The methoxy (B1213986) group on the phenoxy ring and the ether linkage may also be subject to microbial cleavage.

Inferences can be drawn from studies on other aromatic amines. For example, the biotransformation of some anilines can be initiated by N-acetylation, which can alter their solubility and subsequent fate. The degradation of the diaryl ether bond, a key structural feature of this compound, is known to be a challenging step for microorganisms, potentially leading to the accumulation of more persistent intermediate products. Research on diaryl ethers has highlighted their role as scaffolds in various biologically active compounds, and their degradation often requires specialized enzymatic systems.

A significant process affecting the environmental fate of aromatic amines is their interaction with natural organic matter (NOM). The amino group of this compound is susceptible to reaction with quinone moieties, which are common components of humic and fulvic acids in soil and dissolved organic matter. researchgate.net These reactions can lead to the formation of covalent bonds, a process known as nucleophilic addition. researchgate.net

Studies on methoxy-substituted anilines have demonstrated their reactivity with quinones. For example, the reaction of p-methoxyaniline with 1,4-naphthoquinone (B94277) has been shown to form 2-(p-methoxy-anilino)-1,4-naphthoquinone. nih.govbeilstein-journals.org This suggests that the aniline portion of this compound can readily form adducts with quinone-like structures in the environment. This process effectively incorporates the aniline derivative into the larger, more complex structure of natural organic matter, which can significantly reduce its bioavailability and mobility. epa.gov The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the quinone ring, often leading to the formation of a substituted aminobenzoquinone structure. researchgate.net

Table 1: Illustrative Reactions of Aromatic Amines with Quinones

ReactantsProduct TypeSignificance for this compound
p-Methoxyaniline + 1,4-Naphthoquinone2-(p-Methoxy-anilino)-1,4-naphthoquinone nih.govbeilstein-journals.orgDemonstrates the potential for the aniline moiety to react with environmental quinones.
Aniline + BenzoquinoneAminobenzoquinone Adducts researchgate.netA model for the initial step of covalent binding to humic substances.

This table is illustrative and based on reactions of similar compounds.

The covalent binding of aromatic amines to soil organic matter (SOM) is a primary mechanism for their long-term sequestration in terrestrial environments. nih.govosti.gov This process is often irreversible and leads to the formation of "bound residues." For aromatic amines, this binding can occur through several mechanisms, including the aforementioned nucleophilic addition to quinone structures within the SOM. researchgate.netepa.gov

Research on aniline and its derivatives has shown that they can become covalently bound to humic substances. osti.gov The process can be catalyzed by microbial enzymes or abiotic factors like clay minerals. nih.gov The neutral form of the aniline is generally considered more reactive in covalent binding reactions. epa.gov Given the structure of this compound, it is expected to undergo similar covalent binding processes, which would significantly reduce its potential for leaching and transport in the soil profile. The strength and nature of this binding are influenced by soil properties such as organic carbon content, pH, and clay content. purdue.edu

Reactions with Natural Organic Matter (e.g., Quinone Adduct Formation)

Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are valuable computational tools for predicting the toxicity of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing. ajrconline.org

While no specific QSTR models for this compound have been published, models developed for aromatic amines and phenols can provide a framework for predicting its aquatic toxicity. tandfonline.comnih.govnih.gov Studies on the toxicity of substituted anilines and phenols to the green algae Chlorella vulgaris have been conducted to develop such predictive models. nih.govresearchgate.net These models often use descriptors related to the compound's hydrophobicity (log Kow) and electronic properties.

For aromatic amines, toxicity to algae generally increases with increasing hydrophobicity. acs.org However, the relationship is complex, and other factors such as the potential for the compound to act as a polar narcotic or to exhibit excess toxicity due to specific reactive mechanisms are also important. doi.org The presence of the methoxy group and the diaryl ether linkage in this compound will influence its hydrophobicity and electronic character, and thus its predicted toxicity.

QSTR models for aromatic compounds frequently employ a range of electronic and physicochemical descriptors to predict toxicity. nih.govresearchgate.net For aromatic amines and phenols, key descriptors often include:

Log Kow (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule, which influences its uptake and partitioning into biological membranes. dokumen.pub

Molecular Weight (MW): An indicator of molecular size, which can affect transport and uptake. tandfonline.comnih.gov

Electronic Descriptors: Parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can indicate the compound's reactivity and potential to participate in toxic mechanisms. acs.org For instance, a lower ELUMO can suggest a higher electrophilicity and greater potential for reactive toxicity.

Indicator Variables: These are used in models to account for the presence or absence of specific structural features (e.g., number of amino groups, position of substituents) that can significantly impact toxicity. tandfonline.comnih.gov

Table 2: Key Descriptors in QSTR Models for Aromatic Amine Toxicity

DescriptorDescriptionRelevance to this compound
Log Kow Measure of hydrophobicity. dokumen.pubThe methoxy and phenoxy groups will increase the hydrophobicity compared to aniline.
Molecular Weight Mass of the molecule. tandfonline.comnih.govAffects diffusion and uptake rates into aquatic organisms.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. acs.orgIndicates susceptibility to nucleophilic attack and potential for reactive toxicity.
Indicator Variables Presence/absence of specific substructures. tandfonline.comnih.govThe diaryl ether linkage and methoxy group position would be important descriptors.

This table provides a general overview of descriptors used in QSTR modeling for this class of compounds.

The development of a specific and reliable QSTR model for this compound would require experimental toxicity data for this compound and a range of structurally related diaryl ether amines to build and validate the model.

Predictive Models for Acute and Chronic Toxicity

Predictive toxicology relies on computational models, such as Quantitative Structure-Activity Relationships (QSAR), to estimate the potential toxicity of chemicals without extensive animal testing. nih.govqsartoolbox.org These models are crucial for screening large numbers of compounds and prioritizing them for further investigation. For aromatic amines like this compound, several QSAR and related models have been developed to predict their adverse effects, particularly in aquatic environments.

Interspecies Quantitative Structure-Activity-Activity Relationships (QSAARs) have been proposed to estimate species-specific acute aquatic toxicity. nih.gov One study developed models for over 100 aromatic amines and phenols to predict toxicity in fish (Oryzias latipes) and algae. tandfonline.comqsardb.org The key descriptors in these models included toxicity data from daphnia, molecular weight (as an indicator of uptake), and specific substructure indicators. tandfonline.comqsardb.org While these models proved effective for initial screening, their applicability domains are clearly defined, generally for chemicals with molecular weights under 364.9. nih.govqsardb.org

The Ecological Structure Activity Relationships (ECOSAR) predictive model is another valuable tool for estimating a chemical's acute and chronic toxicity to aquatic life. rsc.orgresearchgate.net Studies on various amines have shown a good correlation between experimental toxicity data and predictions from ECOSAR, suggesting it can be a reliable tool for initial screening of compounds like this compound. rsc.org These predictive models are instrumental in filling data gaps where experimental results are unavailable and support regulatory hazard assessments. qsartoolbox.orgresearchgate.netresearchgate.net

Table 1: Predictive Models for Aromatic Amine Toxicity

Model TypePredicted EndpointKey DescriptorsApplicabilitySource(s)
QSAR/QSAAR Acute aquatic toxicity (Fish, Algae)Daphnia toxicity, Molecular Weight, Substructure indicatorsAromatic amines and phenols with MW ≤ 364.9 nih.govtandfonline.comqsardb.org
ECOSAR Acute and chronic aquatic toxicityChemical structureBroad range of organic chemicals, including amines rsc.orgresearchgate.net
Consensus Models (ICCVAM) Acute oral systemic toxicityBased on large rodent study datasetsBroad applicability for regulatory needs nih.gov

Metabolomic and Biotransformation Studies (Human and Environmental)

The biotransformation of aniline and its derivatives is a critical determinant of their biological activity and toxicity. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions that can lead to either detoxification or metabolic activation into more harmful substances. industrialchemicals.gov.aueuropa.eunih.gov

The metabolism of aniline derivatives proceeds through several key pathways, with acetylation and hydroxylation being the most prominent. industrialchemicals.gov.aueuropa.eu

Acetylation: This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme and is considered a major detoxification pathway. industrialchemicals.gov.au It involves the transfer of an acetyl group to the amine, increasing its polarity and facilitating excretion. veterinarypharmacon.com In humans, genetic variations in NAT can lead to "fast" or "slow" acetylator phenotypes, which can influence an individual's susceptibility to the effects of aromatic amines. europa.eu

Hydroxylation: This process is primarily mediated by the cytochrome P-450 enzyme system. industrialchemicals.gov.au It can occur in two main ways:

Aromatic Ring Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the aromatic ring, for example, forming aminophenols. oup.com The resulting products are typically more water-soluble.

N-Hydroxylation: This is the oxidation of the nitrogen atom of the amino group. industrialchemicals.gov.aueuropa.eu This pathway is of significant toxicological concern as it is the principal route leading to the formation of reactive, toxic metabolites. industrialchemicals.gov.aueuropa.eu

Following these initial Phase I reactions, the metabolites often undergo Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) to further increase water solubility and promote elimination from the body, mainly via urine. europa.eunih.gov

Table 2: Key Metabolic Pathways for Aniline Derivatives

PathwayKey Enzyme(s)Resulting Product TypeToxicological ImplicationSource(s)
N-Acetylation N-acetyltransferase (NAT)Acetylated amines (e.g., Acetanilide)Detoxification industrialchemicals.gov.aueuropa.euveterinarypharmacon.com
Aromatic Hydroxylation Cytochrome P-450Hydroxylated amines (e.g., Aminophenols)Generally detoxification/excretion industrialchemicals.gov.auoup.comacs.org
N-Hydroxylation Cytochrome P-450N-hydroxy metabolites (e.g., N-phenylhydroxylamine)Metabolic activation to toxic species industrialchemicals.gov.aueuropa.eusrce.hr

The N-hydroxylation of aniline is the critical step in its metabolic activation to toxic intermediates. industrialchemicals.gov.aueuropa.eu This reaction produces N-phenylhydroxylamine, a metabolite far more potent in inducing toxicity than the parent aniline compound. oup.comnih.gov

N-phenylhydroxylamine is a primary mediator of aniline-induced methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. oup.comnih.gov The metabolite enters red blood cells and participates in a redox cycle with oxyhemoglobin, leading to the formation of methemoglobin and reactive oxygen species. srce.hr This oxidative stress can damage red blood cells, leading to hemolytic anemia and subsequent stress on the spleen, which is responsible for clearing damaged cells. industrialchemicals.gov.auoup.com Studies have shown that while aniline itself does not cause significant methemoglobin formation in vitro, its metabolite, N-phenylhydroxylamine, readily does, confirming that metabolic activation is required for this key toxic effect. oup.comnih.gov

A significant environmental and human exposure route to aromatic amines, including potentially this compound, is through the degradation of azo dyes. roadmaptozero.com Azo dyes, which contain one or more nitrogen-nitrogen double bonds (-N=N-), are widely used in textiles, leather, and paper products. roadmaptozero.com

The azo bond can be broken through a process called reductive cleavage. This reaction can be catalyzed by enzymes produced by various microorganisms, including human skin bacteria and intestinal microflora, as well as by liver enzymes. nih.govopenagrar.denih.gov When this cleavage occurs, the dye molecule splits into its constituent aromatic amines. nih.gov While many azo dyes are themselves not easily absorbed by the skin, the resulting aromatic amines often are, posing a potential health risk. nih.gov Regulatory bodies have restricted the use of certain azo dyes known to release carcinogenic aromatic amines. roadmaptozero.comnih.gov However, concerns remain about non-regulated amines that may also pose health risks, as toxicity data for many of these compounds are limited. nih.gov

Formation of Toxic Metabolites (e.g., N-phenylhydroxylamine)

Bioaccumulation Potential in Model Organisms

Bioaccumulation is the process by which chemicals build up in an organism's tissues to concentrations higher than in the surrounding environment. service.gov.uk This is a particular concern for substances that are persistent (slow to break down) and lipophilic (fat-soluble). service.gov.ukresearchgate.net Aromatic amines are among the chemical classes that have been identified as having a potential for bioaccumulation in the environment. researchgate.net

The potential for a chemical to bioaccumulate is often assessed in model aquatic organisms. Studies have demonstrated that aromatic amines can accumulate in the tissues of organisms at various trophic levels. researchgate.net For instance, research on the benthic oligochaete Lumbriculus variegatus exposed to sediment-spiked chemicals showed that these organisms can rapidly accumulate contaminants. researchgate.net Similarly, bivalves like the mussel Mytilus edulis have been shown to not only accumulate but also metabolize polycyclic aromatic hydrocarbons and aromatic amines. researchgate.net

Applications and Future Research Directions

Role as Chemical Building Blocks in Organic Synthesis

4-(3-Methoxyphenoxy)aniline serves as a crucial intermediate in the synthesis of a wide array of organic compounds. bldpharm.combldpharm.com Its structural framework is particularly useful in creating heterocyclic compounds and polymers. The presence of both an amine and a methoxy (B1213986) group allows for a variety of chemical modifications, making it a versatile starting material. For instance, it is a key component in the synthesis of certain kinase inhibitors and antimalarial agents. The synthesis of derivatives often involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to introduce the desired functional groups. ontosight.ai

Common synthetic applications include:

Precursor for complex molecules: It serves as a starting point for synthesizing more intricate molecules with specific optical and electrical properties. ontosight.ai

Intermediate for pharmaceuticals: The aniline (B41778) scaffold is present in many bioactive compounds, making this chemical a valuable intermediate in drug development. ontosight.aismolecule.com

Synthesis of quinazolinone derivatives: It can be used in the creation of quinazolinone ring systems, which are known for their biological activities. smolecule.com

Potential in Drug Discovery and Development

The structural motifs within this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents.

This compound provides a fundamental scaffold for designing novel drugs. For example, derivatives of similar phenoxyanilines have been investigated as inhibitors of specific proteins involved in cancer progression. Its structure allows for modifications that can lead to compounds with a range of biological activities, including antimicrobial and antioxidant properties. smolecule.com Research has shown that N-(4-phenoxyphenyl)benzenesulfonamide derivatives, synthesized from this compound, can function as nonsteroidal progesterone (B1679170) receptor antagonists. nih.gov

The ability to modify the structure of this compound allows for the design of selective modulators of biological targets. By altering substituents on the aromatic rings, researchers can fine-tune the binding affinity and selectivity of the resulting compounds for specific enzymes or receptors. nih.gov This is crucial for developing drugs with improved efficacy and reduced side effects. For instance, derivatives have been designed as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, which are targets for anti-inflammatory drugs. mdpi.com

Scaffold for Novel Therapeutic Agents

Research in Functional Materials and Dyes

Beyond pharmaceuticals, this compound and its derivatives have applications in the field of materials science.

Dyes and Pigments: The structural characteristics of this compound make it suitable for use in the formulation of dyes and pigments for textiles and other materials. smolecule.comevitachem.com

Functional Materials: It is explored as a precursor for materials with specific optical and electrical properties. ontosight.ai For example, it has been investigated for its potential as a photosensitizer in dye-sensitized solar cells. lookchem.com Polyaniline, a related polymer, is used in applications such as sensors and light-emitting diodes. researchgate.net

Interdisciplinary Research Opportunities

The versatility of this compound opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, medicinal chemistry, and materials science allows for the development of novel applications. For instance, the synthesis of new derivatives can lead to the discovery of compounds with dual therapeutic and diagnostic (theranostic) properties. Furthermore, its use in creating functional materials for electronics and energy applications highlights the intersection of chemistry and engineering.

Emerging Methodologies in Chemical Synthesis and Biological Evaluation

Recent advancements in chemical synthesis and biological evaluation are paving the way for more efficient and targeted use of this compound.

Advanced Synthesis Techniques: Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer milder and more selective ways to create derivatives of this compound. smolecule.com Microwave-assisted synthesis has also been employed to accelerate reaction times. nih.gov

High-Throughput Screening: The development of high-throughput screening methods allows for the rapid biological evaluation of a large number of derivatives against various targets. nih.gov

In Silico Modeling: Computational tools, such as molecular docking and density functional theory (DFT) analysis, are increasingly used to predict the biological activity and chemical reactivity of new compounds, guiding the design of more potent and selective molecules. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methoxyphenoxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between 3-methoxyphenol and 4-nitroaniline derivatives. Key steps include:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite to convert nitro to amine .
  • Coupling reaction : Use of K₂CO₃ as a base in DMF at 80–100°C to facilitate phenoxy group attachment .
  • Yield optimization : Solvent polarity (e.g., DMF vs. DMSO) and temperature control are critical. Yields range from 60–75% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Key techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.5–7.5 ppm for phenoxy groups) and methoxy (-OCH₃) signals at δ ~3.8 ppm .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak detection (m/z 229.27 for [M+H]⁺) .
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Experimental design :

  • pH stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC. Stable in neutral conditions but hydrolyzes under strong acid/base due to ether cleavage .
  • Thermal stability : TGA analysis shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Approach :

  • Molecular docking : Screen against targets like COX-2 or cytochrome P450 enzymes using AutoDock Vina. The methoxyphenoxy group shows high affinity for hydrophobic binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with IC₅₀ values in enzyme inhibition assays .
    • Data contradiction resolution : Cross-validate in silico predictions with in vitro assays (e.g., enzyme kinetics) to address discrepancies in binding affinity .

Q. What strategies resolve contradictions in NMR and mass spectrometry data during structural elucidation?

  • Case study : Observed discrepancies in aromatic proton splitting patterns may arise from rotational isomerism.

  • Solution : Variable-temperature NMR (VT-NMR) to assess conformational dynamics. For example, coalescence temperatures >60°C indicate slow interconversion of rotamers .
  • High-resolution MS : Confirm molecular formula (C₁₄H₁₅NO₂) to rule out isotopic interference .

Q. How does the methoxyphenoxy moiety influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic insight :

  • Directing effects : The methoxy group activates the para position for electrophilic attack, while the phenoxy ether deactivates ortho/para positions via resonance. Competitive effects lead to mixed regioselectivity .
  • Experimental validation : Nitration (HNO₃/H₂SO₄) yields 2-nitro and 5-nitro derivatives in a 3:1 ratio, confirmed by HPLC and 2D NMR .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 6h conventional) while maintaining yield .
  • Contradiction analysis : Employ tandem MS/MS to distinguish isobaric impurities in mass spectra .
  • Biological assays : Pair SPR (surface plasmon resonance) with molecular dynamics simulations to validate binding kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Methoxyphenoxy)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.